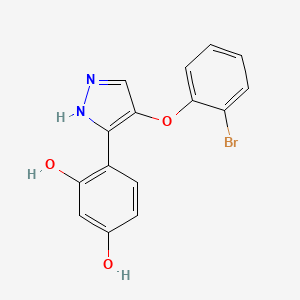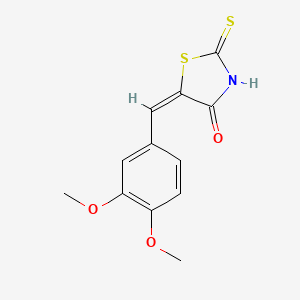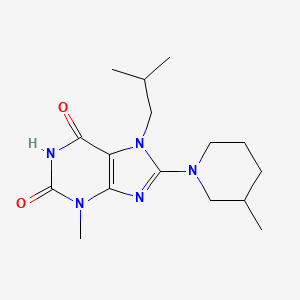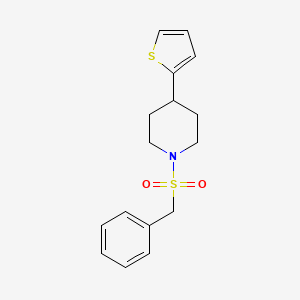
N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, also known as C16, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxalamides and has shown promising results in various biochemical and physiological studies.
Applications De Recherche Scientifique
Molecular Structure and Supramolecular Architecture
- The molecular structure of a compound similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide, specifically N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, has been analyzed. This compound features a chlorohydroxyphenyl ring plane forming a specific angle with the plane of the oxalamide unit. This structural arrangement leads to a three-dimensional supramolecular structure through classical hydrogen bonds (Wang, Zheng, Li, & Wu, 2016).
Synthesis and Cytotoxic Evaluation
- The synthesis and cytotoxic evaluation of compounds related to N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide have been conducted. These compounds have shown activity against murine mammary EMT6 cells and various groups of tumors in in vitro screens conducted by the National Cancer Institute (Dimmock et al., 1992).
Organocatalytic Applications
- N-(2-Hydroxyphenyl)-prolinamides, which share structural similarities with the compound , have been synthesized and evaluated as organocatalysts for asymmetric aldol reactions. These compounds exhibit good yields, diastereoselectivities, and enantioselectivities in both organic solvents and water, highlighting the importance of their hydrogen bonding site (Sathapornvajana & Vilaivan, 2007).
DNA-Binding and Cytotoxic Activities
- Studies on the DNA-binding properties and cytotoxic activities of related compounds, such as N-(5-chloro-2-hydroxyphenyl)-N′-[3-(2-hydroxyethylamino)propyl]oxamide, have been conducted. These studies suggest that such compounds can interact with DNA by intercalation, which is consistent with their anticancer activities (Cui et al., 2011).
Catalytic Reactions
- Copper-catalyzed coupling reactions of aryl chlorides and amides have been facilitated using compounds related to N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide. These reactions demonstrate the effectiveness of such compounds in Goldberg amidation, particularly with less reactive aryl chlorides (De, Yin, & Ma, 2017).
Novel Synthetic Approaches
- A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors, showcasing the versatility and applicability of these compounds in chemical synthesis (Mamedov et al., 2016).
Binuclear Copper(II) Complexes
- The synthesis and characterization of binuclear copper(II) complexes using related ligands have been studied. These complexes exhibit potent anticancer activities against various cancer cell lines and interact with DNA via intercalation. The influence of substituents on terminal ligands in such complexes on DNA-binding and cytotoxic properties has been discussed (Li et al., 2012).
Propriétés
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-13-7-6-12(9-19)14(8-13)21-17(24)16(23)20-10-15(22)11-4-2-1-3-5-11/h6-8,11,15,22H,1-5,10H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOQLVHRWHRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)


![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)
![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)


![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B2696046.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2696051.png)
![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/no-structure.png)
